![molecular formula C18H18ClN3 B2524645 ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 956262-06-9](/img/structure/B2524645.png)

({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

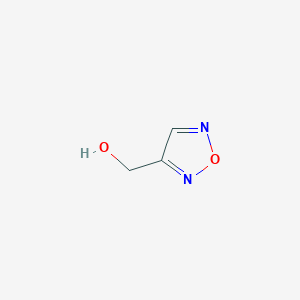

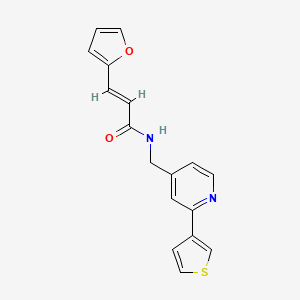

The compound ({1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}methyl)(methyl)amine is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group and a chlorophenyl group, which are both aromatic hydrocarbons .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could involve the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This would result in the formation of 1-(2-chlorophenyl)-cyclohexene . Further reactions could then be carried out to introduce the pyrazole ring and the remaining functional groups .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a pyrazole ring, a phenyl group, and a chlorophenyl group . The presence of these groups can have a significant impact on the properties of the molecule, including its reactivity and physical properties .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex, due to the presence of several different functional groups. For example, the pyrazole ring could potentially undergo reactions such as electrophilic aromatic substitution . The chlorophenyl group could also potentially undergo reactions such as nucleophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would be influenced by factors such as molecular weight and intermolecular forces .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 3-phenyl-1H-pyrazole derivatives, including the mentioned compound, has been optimized for higher yields and environmental safety. These derivatives serve as intermediates for synthesizing biologically active compounds, playing a crucial role in developing small molecule inhibitors for cancer therapy due to their selective inhibitory effects on tumor cell proliferation, invasion, and metastasis (Xiaobo Liu, Shan Xu, Yinhua Xiong, 2017).

Antimicrobial and Anticancer Activities

Novel pyrazole derivatives, including those similar to the compound , have shown significant antimicrobial and anticancer activities. Such compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated in vitro, demonstrating higher anticancer activity compared to standard drugs in some cases and good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Impact on Reductive Cyclization

The impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives was analyzed through combined XRD and DFT studies. These findings suggest that intramolecular H-bonding plays a significant role in the reactivity of such compounds, providing insights for alternative synthesis methods, including microwave irradiation (P. Szlachcic et al., 2020).

Identification of Pharmacophore Sites

Research on pyrazole derivatives also identified antitumor, antifungal, and antibacterial pharmacophore sites through synthesis, characterization, and biological activity studies. These findings contribute to understanding the structural requirements for biological activity, facilitating the design of more effective therapeutic agents (A. Titi et al., 2020).

Exploration of Dyeing Properties

Additionally, studies on 5-pyrazolones, related to the compound , aimed at synthesizing new heterocycles with anticipated dyeing and biological properties. This research expands the potential applications of pyrazole derivatives beyond biological activities to include dyeing performance and fastness tests, indicating the versatility of these compounds (Emine Bagdatli, N. Ocal, 2012).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that result in their biological activity . For instance, ketamine, a compound with a similar structure, interacts with its targets through a series of reactions involving cyclohexanone, 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities .

Safety and Hazards

Zukünftige Richtungen

Future research could potentially explore the synthesis of this compound in more detail, as well as investigating its properties and potential applications . For example, it could be interesting to explore whether this compound has any biological activity, which could potentially make it useful in fields such as medicinal chemistry .

Eigenschaften

IUPAC Name |

1-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-20-11-16-13-22(12-15-9-5-6-10-17(15)19)21-18(16)14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYVLIMJRJIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)

![2,2,2-trifluoroethyl N-{[(furan-2-ylmethyl)carbamoyl]methyl}carbamate](/img/structure/B2524571.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)